Diethyl 8-bromooctylphosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

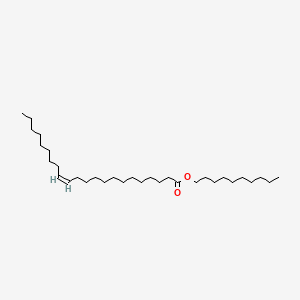

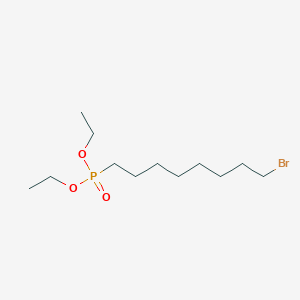

Diethyl 8-bromooctylphosphonate is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

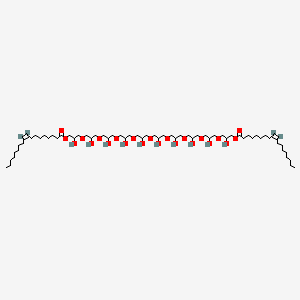

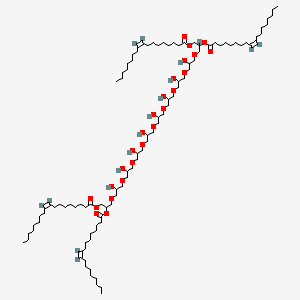

The molecular formula of Diethyl 8-bromooctylphosphonate is C12H26BrO3P . It has a molecular weight of 329.21 .Chemical Reactions Analysis

Diethyl 8-bromooctylphosphonate contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid ethyl ester is used for surface modification .Applications De Recherche Scientifique

Monohalogenation of Phosphonates : A study by Iorga, Eymery, and Savignac (1999) describes the controlled monohalogenation of phosphonates, leading to the production of a variety of diethyl monohalogenated benzylphosphonates. This method demonstrates the potential for creating specific phosphonate derivatives for use in chemical syntheses (Iorga, Eymery, & Savignac, 1999).

Synthesis of Diethyl Arylethynylphosphonates : Krawczyk and Albrecht (2007) researched the bromodecarboxylation of certain acids, facilitating the synthesis of diethyl arylethynylphosphonates. This process highlights the versatility of phosphonates in synthesizing complex organic compounds (Krawczyk & Albrecht, 2007).

Photochemical Synthesis of Phosphonic Acid Derivatives : Maruyama, Adachi, and Honjo (1985) demonstrated the photochemical synthesis of adenosine-8-phosphonic acid derivatives using diethyl phosphonates. This study emphasizes the utility of phosphonates in the field of photochemistry (Maruyama, Adachi, & Honjo, 1985).

Synthesis of Pyrrol-2-ylphosphonates : Ngwe et al. (1994) explored the preparation of diethyl disubstituted pyrrol-2-ylphosphonates, which were used in coupling reactions with aldehydes. This study provides insights into the use of phosphonates in heterocyclic chemistry (Ngwe et al., 1994).

Iodine Atom Transfer Addition Reaction : Bałczewski, Białas, and Mikołajczyk (2000) reported the synthesis of diethyl 3-iodoalkyl and 3-iodoalkenylphosphonates through an iodine atom transfer addition reaction. This study underscores the role of phosphonates in developing synthetic and bioactive compounds (Bałczewski, Białas, & Mikołajczyk, 2000).

Corrosion Inhibition : Gupta et al. (2017) investigated α-aminophosphonates, including diethyl phosphonates, as corrosion inhibitors for mild steel in hydrochloric acid, relevant for industrial processes. This application shows the potential of phosphonates in materials science (Gupta et al., 2017).

Mécanisme D'action

Target of Action

Diethyl 8-bromooctylphosphonate is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Diethyl 8-bromooctylphosphonate involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Diethyl 8-bromooctylphosphonate serves as the linker that connects these two ligands. The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by Diethyl 8-bromooctylphosphonate is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By using Diethyl 8-bromooctylphosphonate as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the levels of these proteins within the cell .

Pharmacokinetics

As a component of protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the other components of the protac .

Result of Action

The result of the action of Diethyl 8-bromooctylphosphonate is the selective degradation of target proteins. This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein .

Action Environment

The action of Diethyl 8-bromooctylphosphonate, as part of a PROTAC, takes place within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of the PROTAC . .

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-8-diethoxyphosphoryloctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGGCNSGPCMBBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCBr)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 8-bromooctylphosphonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.